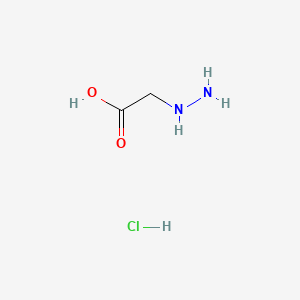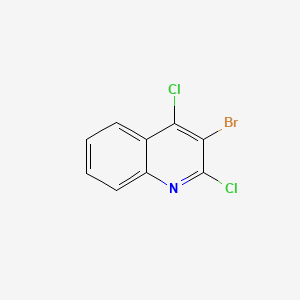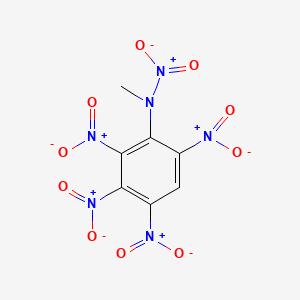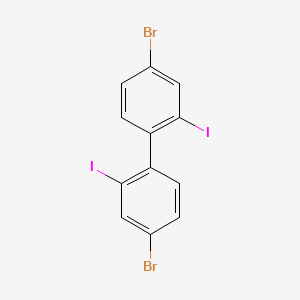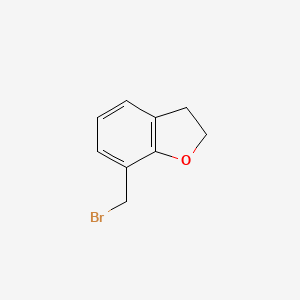
THIOPHOSPHORYL-PMMH-3 DENDRIMER, GENERATION 1.0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophosphoryl-PMMH-3 Dendrimer, Generation 10, is a dendritic polymer with a thiophosphoryl core Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, involves a multi-step process. The core of the dendrimer is formed by the reaction of thiophosphoryl chloride with appropriate monomers. The branching units are then added through successive reactions, typically involving nucleophilic substitution or condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this dendrimer involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.
化学反应分析
Types of Reactions
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, can undergo various chemical reactions, including:
Oxidation: The thiophosphoryl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoryl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in the thiophosphoryl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphoryl derivatives.
科学研究应用
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or a catalyst support due to its high surface area and functional groups.
Biology: Employed in drug delivery systems for targeted therapy, owing to its ability to encapsulate drugs and release them at specific sites.
Medicine: Investigated for its potential in imaging and diagnostic applications, such as contrast agents in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and nanocomposites.
作用机制
The mechanism of action of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, depends on its application. In drug delivery, the dendrimer encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The thiophosphoryl groups can interact with biological molecules, facilitating targeted delivery and enhancing therapeutic efficacy. In catalysis, the dendrimer’s functional groups provide active sites for chemical reactions, improving reaction rates and selectivity.
相似化合物的比较
Similar Compounds
Thiophosphoryl-PMMH-3 Dendrimer, Generation 0.5: A lower generation dendrimer with fewer branching units and a smaller size.
Thiophosphoryl-PMMH-24 Dendrimer, Generation 3.5: A higher generation dendrimer with more branching units and a larger size.
Uniqueness
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, is unique due to its balanced size and functionality. It offers a good compromise between the simplicity of lower generation dendrimers and the high functionality of higher generation dendrimers. This makes it versatile for various applications, providing sufficient functional groups for chemical reactions while maintaining manageable synthesis and characterization.
属性
CAS 编号 |
173612-58-3 |
|---|---|
分子式 |
C24H24Cl6N6O3P4S4 |
分子量 |
909.33 |
IUPAC 名称 |
N-[[4-bis[4-[[dichlorophosphinothioyl(methyl)hydrazinylidene]methyl]phenoxy]phosphinothioyloxyphenyl]methylideneamino]-N-dichlorophosphinothioylmethanamine |
InChI |
InChI=1S/C24H24Cl6N6O3P4S4/c1-34(40(25,26)44)31-16-19-4-10-22(11-5-19)37-43(47,38-23-12-6-20(7-13-23)17-32-35(2)41(27,28)45)39-24-14-8-21(9-15-24)18-33-36(3)42(29,30)46/h4-18H,1-3H3 |
InChI 键 |
GHSPLWJCBVPQQG-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(Cl)Cl)OC3=CC=C(C=C3)C=NN(C)P(=S)(Cl)Cl)P(=S)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



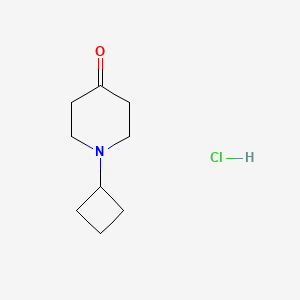
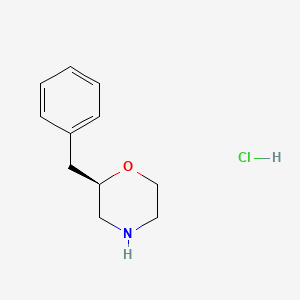
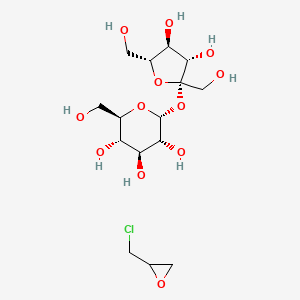
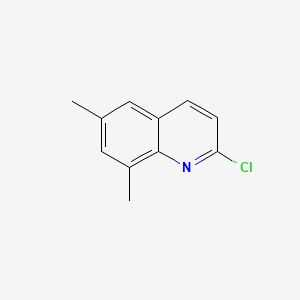
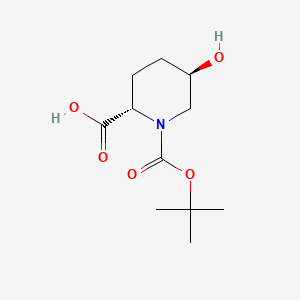
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
